molecular formula C7H9BrN2S B13185913 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13185913
M. Wt: 233.13 g/mol
InChI Key: UUKXRNGKVGUPGE-UHFFFAOYSA-N
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Description

5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is an organic compound with the molecular formula C₇H₉BrN₂S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclopropylmethyl bromide with thiadiazole derivatives. One common method includes the use of bromomethyl cyclopropane and thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The thiadiazole ring can also interact with metal ions and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiadiazole ring.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is unique due to the combination of the cyclopropyl, bromomethyl, and thiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

IUPAC Name

5-[[1-(bromomethyl)cyclopropyl]methyl]thiadiazole

InChI

InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-9-10-11-6/h4H,1-3,5H2

InChI Key

UUKXRNGKVGUPGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=NS2)CBr

Origin of Product

United States

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